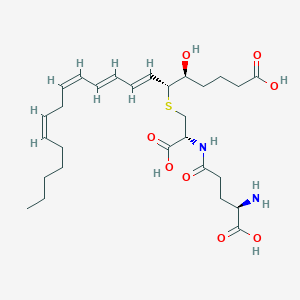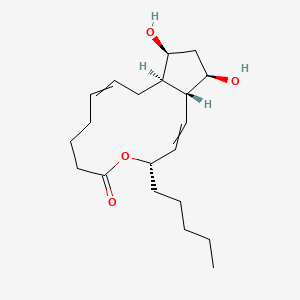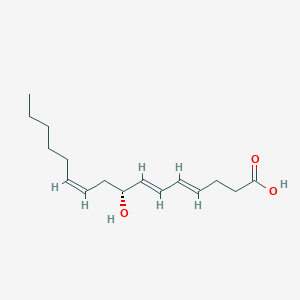
(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Sonogashira coupling to form the conjugated double bonds, followed by stereoselective hydrogenation and Wittig reaction to introduce the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts and reaction conditions to increase yield and reduce costs.
化学反応の分析
Types of Reactions
(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a fully saturated hydrocarbon.
科学的研究の応用
(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of hydroxylated fatty acids on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. The conjugated double bonds can participate in electron transfer reactions, influencing cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds include other hydroxylated fatty acids and trienoic acids, such as (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol .
Uniqueness
What sets (4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid apart is its specific configuration of double bonds and the position of the hydroxyl group, which confer unique chemical properties and reactivity.
特性
分子式 |
C16H26O3 |
|---|---|
分子量 |
266.38 g/mol |
IUPAC名 |
(4E,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10+/t15-/m1/s1 |
InChIキー |
KBOVKDIBOBQLRS-CANHJZLISA-N |
異性体SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/CCC(=O)O)O |
正規SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


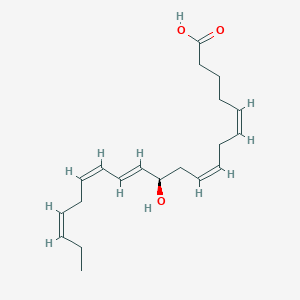
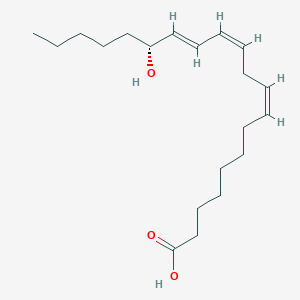
![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
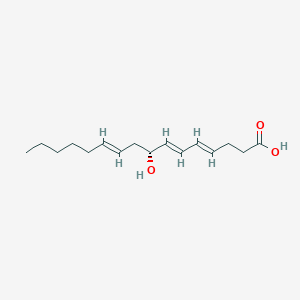
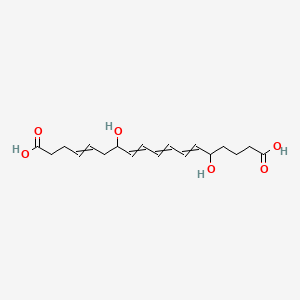
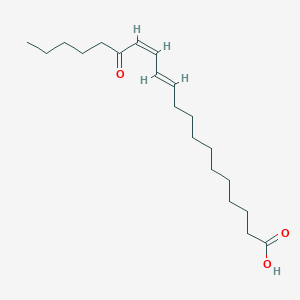

![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)
![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
